2,5-Dichloro-3-methylbenzoyl chloride
Overview
Description
2,5-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,5-dichloro-3-methylbenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2,5-dichloro-3-methylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-dichloro-3-methylbenzamides, esters, and thioesters.
Reduction: The major product is 2,5-dichloro-3-methylbenzyl alcohol.
Oxidation: The major product is 2,5-dichloro-3-methylbenzoic acid.
Scientific Research Applications
2,5-Dichloro-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
Comparison
2,5-Dichloro-3-methylbenzoyl chloride is unique due to the presence of a methyl group at the 3 position, which can influence its reactivity and the types of reactions it undergoes. Compared to other dichlorobenzoyl chlorides, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPHSTBXKRWVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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